molecular formula C16H20N2O2 B11852701 Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Katalognummer: B11852701
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: PAKJIZLIPIGWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of allyl spiro[indoline-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cycloisomerization of tryptamine-ynamides catalyzed by silver(I) triflate (AgOTf) and triphenylphosphine (PPh3). This reaction proceeds under mild conditions, often at room temperature, and yields the spiro[indoline-3,4’-piperidine] scaffold in a diastereoselective manner .

Industrial Production Methods

While specific industrial production methods for allyl spiro[indoline-3,4’-piperidine]-1-carboxylate are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of allyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities.

    Spiro[indoline-3,4’-pyrrolidine]: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This shape allows for specific interactions with biological targets that are not possible with other compounds .

Eigenschaften

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

prop-2-enyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-2-11-20-15(19)18-12-16(7-9-17-10-8-16)13-5-3-4-6-14(13)18/h2-6,17H,1,7-12H2

InChI-Schlüssel

PAKJIZLIPIGWDO-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)N1CC2(CCNCC2)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.